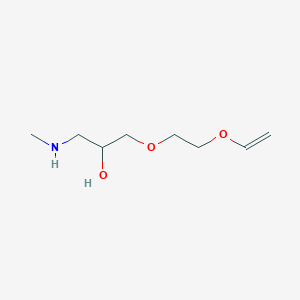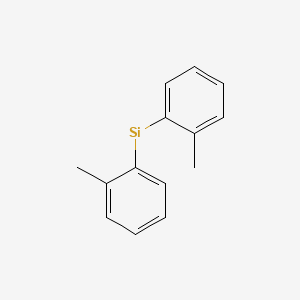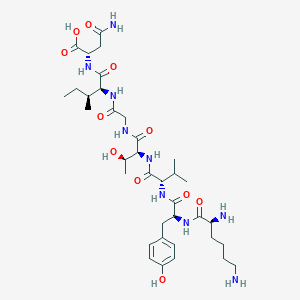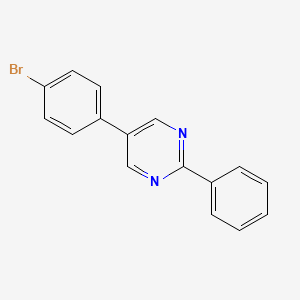
Tellurophene, 3-(butyltelluro)-2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurophene, 3-(butyltelluro)-2,5-diphenyl- is an organotellurium compound that belongs to the class of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered ring containing a tellurium atom. This compound is of interest due to its unique properties, including electrical conductivity, strong polarizability, and intense intermolecular interactions, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of tellurophene, 3-(butyltelluro)-2,5-diphenyl- can be achieved through several methods. One common approach involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, resulting in the formation of the tellurophene compound. This reaction typically requires careful control of reaction conditions to prevent unwanted side reactions and to achieve high yields .
Another method involves the use of sodium telluride with diacetylene in methanol at room temperature. This method can be generalized to prepare 2,5-derivatives of tellurophene by selecting suitably substituted diacetylene precursors .
Chemical Reactions Analysis
Tellurophene, 3-(butyltelluro)-2,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the tellura-Baeyer–Villiger oxidation, where the tellurophene is oxidized to form tellurinate lactone. This reaction proceeds with high chemoselectivity and involves the insertion of an oxygen atom into the Te–C bond of the tellurophene .
Common reagents used in these reactions include meta-chloroperbenzoic acid (mCPBA) and Oxone for oxidation reactions. The major products formed from these reactions include tellurinate lactones and other tellurium-containing compounds .
Scientific Research Applications
Tellurophene, 3-(butyltelluro)-2,5-diphenyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of π-conjugated polymers, which have applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound’s unique electronic properties make it valuable for constructing functional organic optoelectronic devices .
In biology and medicine, tellurium-based compounds, including tellurophenes, have shown potential in phototherapy and reactive oxygen species (ROS)-related applications. These compounds exhibit intrinsic biological activity and are being explored for their therapeutic potential .
Mechanism of Action
The mechanism of action of tellurophene, 3-(butyltelluro)-2,5-diphenyl- involves its interaction with molecular targets and pathways within the cell. The compound’s tellurium atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. For example, in the tellura-Baeyer–Villiger oxidation, the tellurium atom facilitates the insertion of an oxygen atom into the Te–C bond, leading to the formation of tellurinate lactone .
Comparison with Similar Compounds
Tellurophene, 3-(butyltelluro)-2,5-diphenyl- can be compared with other similar compounds such as thiophenes and selenophenes. While all three compounds share a similar five-membered ring structure, the presence of different chalcogen atoms (sulfur, selenium, and tellurium) imparts distinct properties to each compound. Tellurophenes, for example, have lower bond energy and higher polarizability compared to thiophenes and selenophenes, making them more reactive in certain chemical reactions .
Similar compounds include:
- Thiophene
- Selenophene
- Furan
- Pyrrole
Among these, tellurophenes are unique due to the presence of the tellurium atom, which imparts distinct electronic and chemical properties .
Properties
CAS No. |
184843-54-7 |
|---|---|
Molecular Formula |
C20H20Te2 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
3-butyltellanyl-2,5-diphenyltellurophene |
InChI |
InChI=1S/C20H20Te2/c1-2-3-14-21-19-15-18(16-10-6-4-7-11-16)22-20(19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3 |
InChI Key |
WIFJYTIZNCPNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C1=C([Te]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
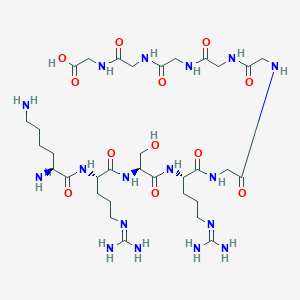
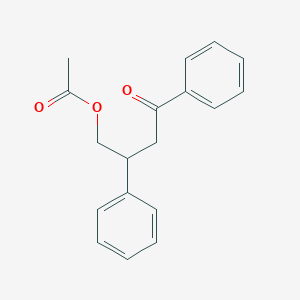
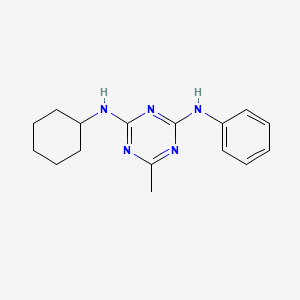
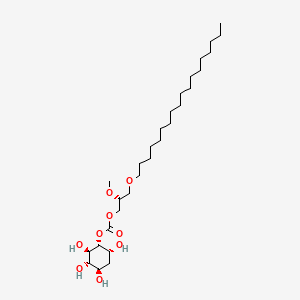
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
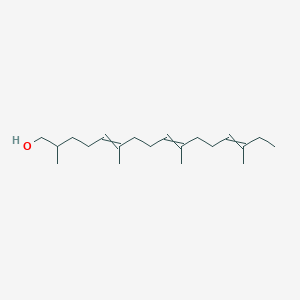
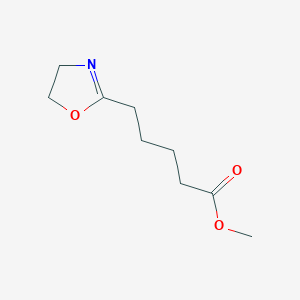
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
